molecular formula C12H13BrF3N B8123175 1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine

1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine

Cat. No.: B8123175
M. Wt: 308.14 g/mol
InChI Key: MTVKNLYVTLXYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative featuring a 5-bromo-2-fluorobenzyl substituent attached to a 4,4-difluoropiperidine core. This compound belongs to a class of molecules where strategic fluorination enhances physicochemical properties, such as metabolic stability and receptor binding affinity. The 4,4-difluoropiperidine scaffold is widely utilized in medicinal chemistry due to its ability to modulate electronic and steric effects while maintaining favorable pharmacokinetic (PK) profiles .

Properties

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]-4,4-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3N/c13-10-1-2-11(14)9(7-10)8-17-5-3-12(15,16)4-6-17/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVKNLYVTLXYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with 4,4-difluoropiperidine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, in a substitution reaction with an amine, the product would be an amine derivative of the original compound.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Fluorination Position: 4,4-Difluoropiperidine vs. 3,3-Difluoropiperidine

The position of fluorine atoms on the piperidine ring significantly impacts biological potency. In parthenolide derivatives, the 4,4-difluoropiperidine analogue (GI₅₀ = 0.69 μM) exhibited ~25-fold greater cytotoxicity in HL-60 leukemia cells compared to the 3,3-difluoropiperidine analogue (GI₅₀ = 16.9 μM) . This disparity arises from attenuated nitrogen basicity in the 3,3-difluoro variant, reducing its ability to participate in protonation-dependent interactions with biological targets.

Substituent Effects: Benzyl vs. Ether Linkages

In dopamine D4 receptor (D4R) antagonists, 4,4-difluoropiperidine ether-based compounds (e.g., compound 14a ) demonstrated exceptional binding affinity (Ki = 0.3 nM) and >2,000-fold selectivity over other dopamine receptor subtypes . In contrast, benzyl-substituted analogues like 1-(5-bromo-2-fluorobenzyl)-4,4-difluoropiperidine may exhibit altered receptor engagement due to the bulkier aromatic group, though direct D4R data for this compound remains unexplored.

Pharmacokinetic and Stability Profiles

Metabolic Stability

The 4,4-difluoropiperidine moiety enhances metabolic stability compared to non-fluorinated or cyclohexyl-substituted analogues. For instance, replacing a cyclohexyl group with 4,4-difluoropiperidine in the G9a/GLP inhibitor UNC0642 improved microsomal stability and in vivo PK properties . However, certain 4,4-difluoropiperidine-based D4R antagonists suffer from poor microsomal stability and high plasma protein binding, highlighting context-dependent limitations .

Solubility and Protein Binding

Fluorination generally increases lipophilicity, which can elevate plasma protein binding. The bromo-fluorobenzyl substituent in the target compound may further exacerbate this issue, necessitating formulation optimization.

Key Research Findings and Data Tables

Table 1: Cytotoxicity (GI₅₀) of Fluorinated Piperidine Analogues in HL-60 Cells

Compound Fluorination Position GI₅₀ (μM)
Parthenolide (Parent) N/A 0.52
4,4-Difluoropiperidine 7 4,4 0.69
3,3-Difluoropiperidine 4 3,3 16.9

Data from Woods et al. (2011) .

Table 2: Binding Affinity of D4R Antagonists

Compound Structure D4R Ki (nM) Selectivity (vs. D1-D3, D5)
14a 4,4-Difluoropiperidine ether 0.3 >2,000-fold

Data from Jeffries et al. (2016) .

Table 3: Impact of Fluorination on Metabolic Stability

Compound Modification Metabolic Stability
UNC0638 Cyclohexyl substituent Low
UNC0642 4,4-Difluoropiperidine substituent Improved

Data from Velez et al. (2025) .

Biological Activity

1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-bromo-2-fluorobenzyl moiety and two fluorine atoms at the 4-position. Its molecular formula is C12H13BrF3NC_{12}H_{13}BrF_{3}N with a molecular weight of approximately 300.14 g/mol. The presence of fluorine enhances its lipophilicity and biological interactions, making it a candidate for drug development.

The biological activity of this compound is primarily linked to its interactions with various biological targets:

  • Receptor Binding : The compound has demonstrated affinity for several receptors in the central nervous system, potentially modulating neurotransmitter activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes and signaling cascades.

In Vitro Studies

Research has shown that this compound acts as a probe in biochemical assays to study enzyme activity and receptor binding. Notable findings include:

StudyTargetMethodologyKey Findings
mGluR4Binding AssaysStrong binding affinity observed, suggesting potential for treating Parkinson's disease.
CNS ReceptorsInhibition StudiesInhibits neurotransmitter receptors, modulating synaptic transmission.
Enzymatic ActivityBiochemical AssaysDemonstrated inhibition of specific metabolic enzymes, affecting downstream signaling.

Case Studies

  • Parkinson's Disease Research : A study explored the compound's interaction with metabotropic glutamate receptor 4 (mGluR4), highlighting its potential as a therapeutic agent for Parkinson's disease due to its ability to modulate receptor activity and improve motor function in animal models .
  • Anticancer Activity : Investigations into the compound's effects on cancer cell lines revealed its ability to inhibit cell proliferation through enzyme inhibition pathways related to cell cycle regulation .

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing various pharmaceutical compounds targeting neurological disorders. Its unique structural characteristics also make it valuable in materials science for developing advanced materials with specific electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Bromo-2-fluorobenzyl)-4,4-difluoropiperidine?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Bromination of a fluorinated benzyl precursor and (2) coupling with a 4,4-difluoropiperidine moiety. For bromination, brominating agents like 1,3-dibromo-5,5-dimethylhydantoin or sodium bromate in aqueous sulfuric acid (80% w/w) are effective for regioselective bromination of fluorinated aromatic systems . The coupling step may utilize nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Starting materials such as 4,4-difluoropiperidine hydrochloride (CAS: 144230-52-4) are commercially available .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity (>95% recommended for pharmacological studies) .
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns (e.g., fluorine and bromine positions) .
  • Melting Point Analysis : Compare observed values (e.g., 173–177°C for related piperidine derivatives) with literature data .
  • Elemental Analysis : Validate molecular formula (C12_{12}H12_{12}BrF3_{3}N) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent degradation via hydrolysis or oxidation .
  • Light Sensitivity : Protect from UV light due to halogenated aromatic systems, which may undergo photolytic decomposition .
  • Moisture Control : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid side reactions with water .

Advanced Research Questions

Q. How can bromination efficiency be optimized in the presence of fluorine substituents?

  • Methodological Answer :

  • Reagent Selection : Electrophilic brominating agents (e.g., NBS) are preferred over radical initiators to minimize defluorination .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance regioselectivity for the 5-position on the benzyl ring .
  • Temperature Control : Maintain 0–5°C during bromination to suppress competing side reactions (e.g., di-bromination) .

Q. How should researchers address contradictory data in biological activity assays?

  • Methodological Answer :

  • Dose-Response Validation : Perform IC50_{50} assays across multiple concentrations to rule out assay artifacts .
  • Fluorine-Specific Interactions : Account for fluorophilicity in target binding; use 19F^{19}\text{F} NMR to study protein-ligand interactions .
  • Control Experiments : Compare with analogs lacking bromine/fluorine to isolate substituent effects .

Q. What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict reaction pathways (e.g., SN2 vs. radical mechanisms) .
  • Reaction Path Search Software : Tools like GRRM or AFIR can identify low-energy pathways for piperidine ring functionalization .
  • Solvent Effects : Use COSMO-RS simulations to optimize solvent choices for reaction yield .

Q. How does the difluoropiperidine moiety influence pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Fluorine atoms reduce CYP450-mediated metabolism; assess via liver microsome assays .
  • Lipophilicity : Measure logP values (e.g., using shake-flask method) to correlate with membrane permeability .
  • Bioisosteric Replacement : Compare with non-fluorinated analogs to quantify fluorine’s impact on bioavailability .

Q. What factorial design approaches are suitable for optimizing reaction conditions?

  • Methodological Answer :

  • Taguchi Method : Vary factors (temperature, catalyst loading, solvent ratio) to identify dominant variables .
  • Response Surface Methodology (RSM) : Model interactions between bromination time and acid concentration .
  • High-Throughput Screening : Use robotic platforms to test 96+ conditions in parallel for coupling step optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.